molecular formula C7H7N5O B3361919 2-Amino-3-methylpteridin-4-one CAS No. 941-90-2

2-Amino-3-methylpteridin-4-one

Cat. No.: B3361919
CAS No.: 941-90-2
M. Wt: 177.16 g/mol
InChI Key: YOPMCOHJKIDQLI-UHFFFAOYSA-N
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Description

2-Amino-3-methylpteridin-4-one: is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives, which play crucial roles in cellular metabolism. The structure of this compound consists of a pteridine ring system with an amino group at the second position and a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Amino-3-methylpteridin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,5-triaminopyrimidine with formic acid and formaldehyde can yield this compound. The reaction typically requires heating and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

2-Amino-3-methylpteridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-Amino-3-methylpteridin-4-one has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives, which are valuable in studying the chemistry of heterocyclic compounds.

    Biology: The compound is used in research related to enzyme cofactors and metabolic pathways involving pteridines.

    Medicine: Pteridine derivatives have potential therapeutic applications, including as antifolate agents in cancer treatment.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylpteridin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, pteridine derivatives can act as enzyme cofactors, participating in redox reactions and other metabolic processes. The compound’s effects are mediated through its ability to bind to enzymes and influence their activity, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-4-methylpteridin-6-one
  • 2-Amino-3,4-dimethylpteridin-4-one
  • 2-Amino-3-methylpteridin-6-one

Comparison:

Compared to similar compounds, 2-Amino-3-methylpteridin-4-one is unique due to its specific substitution pattern on the pteridine ring. This unique structure can influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of the amino group at the second position and the methyl group at the third position may confer distinct properties compared to other pteridine derivatives with different substitution patterns.

Properties

IUPAC Name

2-amino-3-methylpteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-12-6(13)4-5(11-7(12)8)10-3-2-9-4/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPMCOHJKIDQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NC=CN=C2N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80916493
Record name 2-Imino-3-methyl-2,8-dihydropteridin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-90-2
Record name NSC170927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-3-methyl-2,8-dihydropteridin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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